

Theviridoside: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical and structural properties of Theviridoside, an iridoid glucoside. The document details its physicochemical characteristics, offers insights into its isolation and characterization, and explores its potential biological activities through putative signaling pathways.

Chemical Identity and Structure

Theviridoside is an iridoid glucoside with the systematic IUPAC name methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate[1]. Its core structure consists of a cyclopenta[c]pyran ring system, characteristic of iridoids, attached to a glucose moiety.

Structural Features

The key structural characteristics of Theviridoside include:

- An iridoid core with a cyclopenta[c]pyran skeleton.
- A β-D-glucopyranosyl unit linked to the iridoid aglycone.
- A methyl ester functional group.
- Multiple hydroxyl groups contributing to its polarity.



The presence of these functional groups suggests potential for various chemical modifications and interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of Theviridoside is presented in Table 1.

Property	Value	Source
CAS Number	23407-76-3	[1]
Molecular Formula	C17H24O11	[1]
Molecular Weight	404.37 g/mol	[2][3]
Appearance	Powder	[1]
Canonical SMILES	COC(=0)C1=COC(C2C1(CC= C2CO)O)OC3C(C(C(C(O3)CO)O)O)O	[1]
InChI Key	LDBMLOLBWUOZGG- DOFVRBEMSA-N	[1]

Experimental Data Mass Spectrometry Data

Liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique for the characterization of Theviridoside. The following tables summarize representative mass spectrometry data.

Table 2: LC-MS Data for Theviridoside ([M+H]+, Collision Energy: 20 V)



m/z	Relative Intensity
323.2001	100
218.9047	86.47
189.0514	75.39
248.9198	70.39
190.9412	56.41

Table 3: LC-MS Data for Theviridoside ([M+H]+, Collision Energy: 40 V)

m/z	Relative Intensity
140.8956	100
134.9508	95.87
134.9577	62.55
140.8895	38.38
189.0536	35.02

Experimental ProtocolsIsolation of Theviridoside from Cerbera odollam

Theviridoside has been isolated from the leaves of the "suicide tree," Cerbera odollam. While a highly detailed, step-by-step protocol for this specific compound is not readily available in the public domain, a general methodology for the isolation of iridoid glycosides from plant material can be described as follows. This protocol should be adapted and optimized for the specific source and compound.

Objective: To isolate Theviridoside from the leaves of Cerbera odollam.

Materials:

Dried and powdered leaves of Cerbera odollam.

Foundational & Exploratory





- Solvents: Water, ethanol, methanol, ethyl acetate, n-butanol, chloroform.
- Stationary phases for chromatography: Silica gel, C18 reversed-phase silica.
- High-Performance Liquid Chromatography (HPLC) system with a preparative column.
- Rotary evaporator.
- · Freeze dryer.

Procedure:

- Extraction:
 - The dried and powdered leaf material is subjected to extraction with an aqueous or aqueous-alcoholic solvent (e.g., 80% ethanol) at room temperature or with gentle heating.
 - The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Solvent Partitioning:
 - The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol. This step aims to separate compounds based on their polarity, with iridoid glycosides typically concentrating in the more polar fractions (e.g., n-butanol).
- Column Chromatography:
 - The n-butanol fraction is subjected to column chromatography on a silica gel column.
 - The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol.
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
- Preparative HPLC:



- Fractions enriched with Theviridoside are further purified using preparative reversedphase HPLC (RP-HPLC) on a C18 column.
- A gradient of water and methanol or acetonitrile is typically used as the mobile phase.
- The elution is monitored with a UV detector, and the peak corresponding to Theviridoside is collected.
- Structure Elucidation:
 - The purity of the isolated compound is confirmed by analytical HPLC.
 - The chemical structure is elucidated using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS).

Putative Signaling Pathways

While direct experimental evidence detailing the specific signaling pathways modulated by Theviridoside is limited, the anti-inflammatory activity of other iridoid glycosides suggests potential involvement of the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response.

Logical Workflow for Investigating Anti-Inflammatory Activity

The following diagram illustrates a general experimental workflow to investigate the antiinflammatory effects of a compound like Theviridoside.

Caption: A logical workflow for in vitro assessment of Theviridoside's anti-inflammatory potential.

Putative NF-kB and MAPK Signaling Pathways

The following diagram illustrates the general NF-kB and MAPK signaling pathways, which are common targets for anti-inflammatory compounds. It is hypothesized that Theviridoside may exert its effects by modulating these pathways.



Caption: A putative mechanism of Theviridoside's anti-inflammatory action via MAPK and NFκB pathways.

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